2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole” often involves the use of morpholine derivatives and pyrrolidine rings . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Enzyme Inhibition
Pyrrolidine-based compounds often exhibit enzyme inhibitory activity. Researchers have studied the interaction of this compound with specific enzymes, such as kinases or proteases. The morpholine-4-sulfonyl group may play a crucial role in binding to active sites.
For additional reading, you can find related content in the following references:
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34)
- Benchchem. (n.d.). 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
Future Directions
properties
IUPAC Name |
4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-17-15-4-2-3-5-16(15)20(13)14-6-7-19(12-14)24(21,22)18-8-10-23-11-9-18/h2-5,14H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKQVBKNJAZOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole |
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